8-benzoyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one
Overview
Description
8-benzoyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one is a useful research compound. Its molecular formula is C25H16O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.10485899 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Photooxygenation
- The compound has been utilized in the synthesis of angular furocoumarins derivatives. These derivatives are produced through Williamson reaction and cyclization processes. They have potential applications in photooxygenation reactions, offering a pathway to synthesize o-benzoylhydroxy derivatives through photo-cleavage. This has implications in fields like organic chemistry and pharmaceuticals (El-Gogary, Hashem, & Khodeir, 2015).
Diastereoselective Synthesis
- Research has shown its utility in diastereoselective synthesis using MgO nanoparticles under ultrasonic irradiation. This synthesis method is notable for its efficiency and environmental friendliness, pointing towards applications in green chemistry and sustainable manufacturing processes (Safaei‐Ghomi, Babaei, Shahbazi-Alavi, & Zahedi, 2017).
Green Synthesis Approaches
- The compound is involved in environmentally friendly synthesis approaches. For example, it plays a role in the synthesis of various furocoumarin derivatives through ionic liquid-mediated reactions. These methods are significant for their regio- and diastereoselective nature, contributing to the field of sustainable and efficient chemical synthesis (Rajesh, Perumal, Menéndez, Pandian, & Murugesan, 2012).
Catalytic and Solvent-Free Synthesis
- It has been utilized in catalyst-free, solvent-free synthesis processes under microwave irradiation, highlighting its role in advancing methods that are both environmentally conscious and efficient. Such developments are critical in the fields of organic synthesis and pharmaceutical manufacturing (Kumar, Kaur, Gupta, & Sharma, 2015).
Antimicrobial Properties
- Some derivatives of this compound have been explored for their antimicrobial properties. These studies are particularly important in the development of new antibiotics and antimicrobial agents, which is a critical area in medical research and pharmaceutical development (Mulwad & Hegde, 2009).
Luminescence and Ionochromic Properties
- Research has been conducted on the luminescence and ionochromic properties of certain derivatives, indicating potential applications in materials science, particularly in the development of sensors and optoelectronic devices (Nikolaeva, Karlutova, Dubonosov, Bren, & Minkin, 2020).
Properties
IUPAC Name |
8-benzoyl-4-methyl-9-phenylfuro[2,3-h]chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O4/c1-15-14-20(26)29-24-18(15)12-13-19-22(24)21(16-8-4-2-5-9-16)25(28-19)23(27)17-10-6-3-7-11-17/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYCVCALMWOWEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.